![molecular formula C16H17N3O3S2 B2562412 (E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide CAS No. 315235-47-3](/img/structure/B2562412.png)
(E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide
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Description
Scientific Research Applications
Fluorescent Probes for Bioimaging
This compound has been tested as a fluorescent probe for bioimaging purposes. The derivatives of this compound, specifically A-1 and A-2, have been successfully used as fluorescent dyes for fixed cells of mammalian origin . The high thermal stability above 240°C and the determination of absorption and emission maxima in polar and non-polar solvents make it a valuable tool for bioimaging applications.
Aldose Reductase Inhibitors
Aldose reductase is an enzyme involved in diabetic complications, and inhibitors of this enzyme can be crucial in managing diabetes-related issues. The compound has been explored for its potential as an aldose reductase inhibitor .
Antimicrobial Activity
The derivatives of this compound have shown significant antimicrobial activity, particularly against Gram-positive bacteria . This suggests its potential use in developing new antibacterial agents.
Antifungal Properties
In addition to its antibacterial properties, this compound has also demonstrated antifungal activity . This broadens its scope in the treatment and prevention of fungal infections.
Drug Discovery for Neglected Tropical Diseases
Research into neglected tropical diseases has increased, and compounds like (E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide could play a role in discovering new treatments. For example, Chagas disease, caused by the protozoan Trypanosoma cruzi, could benefit from such research .
Physicochemical Property Modification
A slight change in the heterocyclic substituent of the compound can significantly affect its physicochemical and biological properties. This makes it an interesting subject for chemical modification and optimization in various applications .
Synthesis of Derivatives via Knoevenagel Condensation
The compound can be synthesized through the Knoevenagel condensation reaction, yielding derivatives with varying properties. This reaction’s versatility allows for the exploration of a wide range of applications based on the synthesized derivatives .
properties
IUPAC Name |
N'-acetyl-4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11(20)17-18-14(21)8-5-9-19-15(22)13(24-16(19)23)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20)(H,18,21)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZXZFRLMYCJJ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NNC(=O)CCCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide |
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